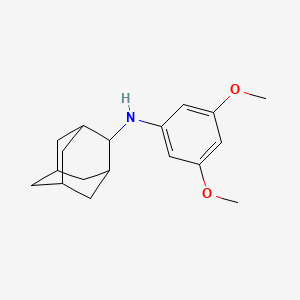![molecular formula C16H16N2O3 B5784412 methyl {4-[(benzylamino)carbonyl]phenyl}carbamate](/img/structure/B5784412.png)
methyl {4-[(benzylamino)carbonyl]phenyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {4-[(benzylamino)carbonyl]phenyl}carbamate, also known as MBC, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and agriculture. This compound is known for its ability to inhibit the growth of various microorganisms, making it a promising candidate for use as a pesticide and fungicide. In
Mécanisme D'action
The mechanism of action of methyl {4-[(benzylamino)carbonyl]phenyl}carbamate involves the inhibition of microtubule assembly in cells. Microtubules are important structures in cells that are involved in various cellular processes, including cell division. By inhibiting microtubule assembly, methyl {4-[(benzylamino)carbonyl]phenyl}carbamate disrupts the normal functioning of cells, leading to the inhibition of microbial growth.
Biochemical and Physiological Effects:
methyl {4-[(benzylamino)carbonyl]phenyl}carbamate has been shown to have a number of biochemical and physiological effects. In addition to its antimicrobial properties, methyl {4-[(benzylamino)carbonyl]phenyl}carbamate has been shown to have anti-tumor and anti-inflammatory effects. However, the exact mechanisms underlying these effects are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl {4-[(benzylamino)carbonyl]phenyl}carbamate in lab experiments is its ability to inhibit microbial growth. This makes it a useful tool for studying the effects of microorganisms on various biological processes. However, methyl {4-[(benzylamino)carbonyl]phenyl}carbamate also has some limitations. For example, it can be toxic to certain types of cells, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research on methyl {4-[(benzylamino)carbonyl]phenyl}carbamate. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of new applications for methyl {4-[(benzylamino)carbonyl]phenyl}carbamate, such as its potential use as an anti-tumor agent. Additionally, further research is needed to fully understand the biochemical and physiological effects of methyl {4-[(benzylamino)carbonyl]phenyl}carbamate, as well as its potential limitations and side effects.
Conclusion:
Methyl {4-[(benzylamino)carbonyl]phenyl}carbamate, or methyl {4-[(benzylamino)carbonyl]phenyl}carbamate, is a chemical compound that has been extensively studied for its potential applications in the field of medicine and agriculture. Its ability to inhibit microbial growth makes it a promising candidate for use as an antibiotic, pesticide, and fungicide. While there are still many unanswered questions about the biochemical and physiological effects of methyl {4-[(benzylamino)carbonyl]phenyl}carbamate, there is no doubt that this compound has the potential to make a significant impact in a variety of fields.
Méthodes De Synthèse
Methyl {4-[(benzylamino)carbonyl]phenyl}carbamate can be synthesized through a series of chemical reactions. The first step involves the reaction of 4-aminobenzoyl chloride with benzylamine to form N-benzyl-4-aminobenzamide. This intermediate is then reacted with methyl chloroformate to form methyl {4-[(benzylamino)carbonyl]phenyl}carbamate. The overall synthesis method is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
Methyl {4-[(benzylamino)carbonyl]phenyl}carbamate has been extensively studied for its potential applications in the field of medicine and agriculture. In medicine, methyl {4-[(benzylamino)carbonyl]phenyl}carbamate has been shown to have antimicrobial properties, making it a promising candidate for use as an antibiotic. In agriculture, methyl {4-[(benzylamino)carbonyl]phenyl}carbamate has been used as a pesticide and fungicide due to its ability to inhibit the growth of various microorganisms.
Propriétés
IUPAC Name |
methyl N-[4-(benzylcarbamoyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-16(20)18-14-9-7-13(8-10-14)15(19)17-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMQOPVEYWFUDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [4-(benzylcarbamoyl)phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

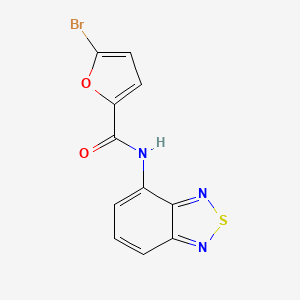

![2-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5784357.png)
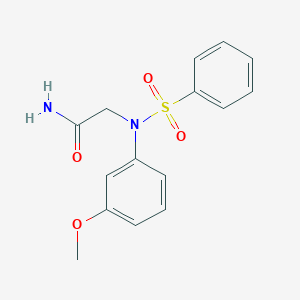
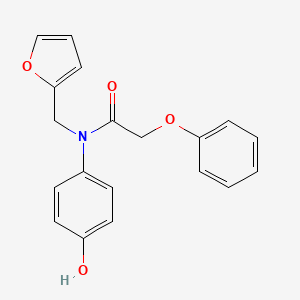
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5784378.png)
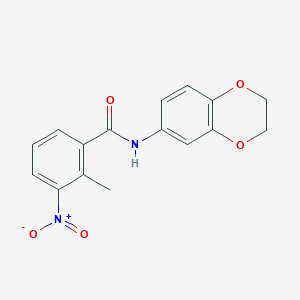
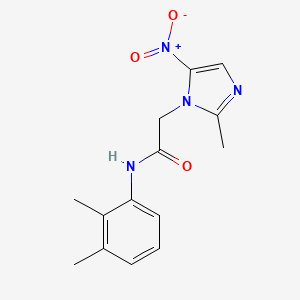

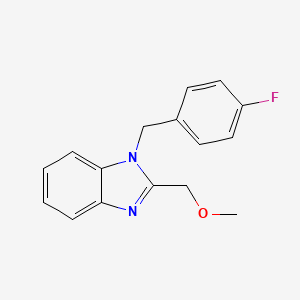
![4-{[2-(1-naphthylmethoxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5784427.png)
![N-[(4-phenyl-1-piperazinyl)carbonothioyl]benzamide](/img/structure/B5784428.png)
![1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5784437.png)
